physicochemical properties of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid
physicochemical properties of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery, a profound understanding of a compound's physicochemical properties is not merely academic; it is the cornerstone of rational drug design and development. These intrinsic characteristics—such as acidity, solubility, and lipophilicity—govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers a detailed examination of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid, a heterocyclic building block of significant interest in medicinal chemistry.[1] Its structural motifs, combining an isonicotinic acid core with a trifluoromethyl-substituted phenyl ring, make it a valuable scaffold for developing novel therapeutics, particularly kinase inhibitors.[1] This document serves as a technical resource for researchers and drug development professionals, providing not only core data but also the experimental context and rationale essential for its effective application.
Compound Identity and Molecular Structure
2-(3-(trifluoromethyl)phenyl)isonicotinic acid is a pyridinecarboxylic acid derivative. The isonicotinic acid (pyridine-4-carboxylic acid) core provides a key site for synthetic modification, while the 3-(trifluoromethyl)phenyl group is a critical pharmacophore known to modulate biological activity.[1][2] The trifluoromethyl (CF₃) group, in particular, is frequently employed in drug design to enhance metabolic stability and membrane permeability.[1]
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | PubChem[1] |
| CAS Number | 1226291-45-7 | Benchchem, BLDpharm[1] |
| Molecular Formula | C₁₃H₈F₃NO₂ | Benchchem[1] |
| Molecular Weight | 267.21 g/mol | Benchchem[1] |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=C2)C(=O)O | PubChem |
| InChI Key | XDCCRNNYPWNESR-UHFFFAOYSA-N | Benchchem |
Core Physicochemical Properties: A Quantitative Overview
The interplay of a compound's physicochemical properties is critical to its success as a drug candidate. The following table summarizes the known and predicted properties of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid.
Table 2: Summary of Physicochemical Properties
| Property | Value | Comments and Significance |
|---|---|---|
| pKa (Predicted) | ~1.80 - 2.1 | The acidic pKa is attributed to the carboxylic acid group, with the trifluoromethyl group contributing to increased acidity compared to non-fluorinated analogs.[1][3] This value is critical for predicting ionization state in physiological environments. |
| Solubility | Moderately soluble in polar solvents. | Qualitative data suggests utility in various solvent systems for synthesis and initial screening.[1] Quantitative determination is essential for formulation development. |
| Stability | Stable under ambient conditions. | Indicates good shelf-life and suitability for standard laboratory handling.[1] |
| Lipophilicity (LogP) | Not explicitly found, but expected to be increased. | The CF₃ group is known to significantly increase lipophilicity, which can enhance membrane permeability and target binding affinity.[1] |
Acidity (pKa): Ionization in Physiological Milieu
The acid dissociation constant (pKa) is a measure of a compound's acidity and is paramount for predicting its charge state at a given pH. For 2-(3-(trifluoromethyl)phenyl)isonicotinic acid, the carboxylic acid function dictates its acidic nature. The predicted pKa of approximately 1.80-2.1 suggests it will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (7.4), which has profound implications for its solubility, membrane transport, and interaction with biological targets.[1][3]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and direct method for determining the pKa of ionizable compounds. The causality behind this choice lies in its precision and reliance on a fundamental chemical principle: the Henderson-Hasselbalch equation.
Methodology:
-
Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., methanol/water) to ensure complete dissolution.
-
Titration Setup: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.
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Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL) using an automated titrator.
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Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
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Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. Advanced software can be used to calculate the pKa from the first derivative of the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. While 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is described as having moderate solubility in polar solvents, quantitative data is essential for pre-formulation studies.[1] The shake-flask method remains the gold standard for determining thermodynamic solubility due to its directness and simplicity.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This method measures the equilibrium solubility of a compound in a specific solvent system, providing a definitive value for thermodynamic solubility.
Methodology:
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Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial for validating that a saturated solution has been achieved.
-
Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for thermodynamic solubility via the shake-flask method.
Lipophilicity (LogP): Gauging Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase. It is a key predictor of membrane permeability and overall ADME properties. The presence of the trifluoromethyl group is a well-established strategy to increase lipophilicity, which can be advantageous for crossing biological membranes.[1]
Experimental Protocol: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between n-octanol and water.
Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to facilitate partitioning, followed by a period of rest to allow the two phases to separate completely. Centrifugation can be used to ensure clear separation.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Caption: Workflow for LogP determination via the shake-flask method.
Safety and Handling
According to available data, 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is associated with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Researchers must consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
References
-
Isonicotinic Acid. R&D Chemicals. [Link]
-
Isonicotinic acid. Wikipedia. [Link]
-
2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. PubChem. [Link]
-
Total Synthesis of Okeaniamide A. American Chemical Society. [Link]
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Fluoxetine. Wikipedia. [Link]
